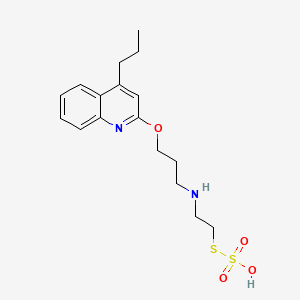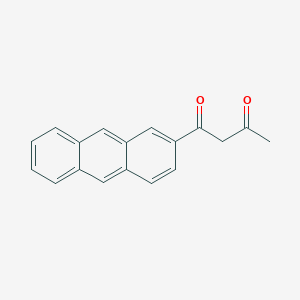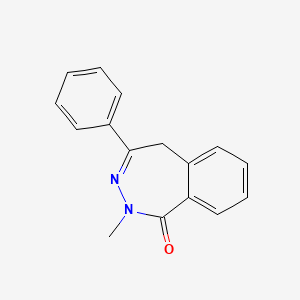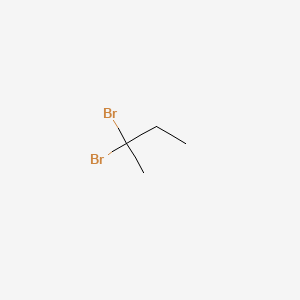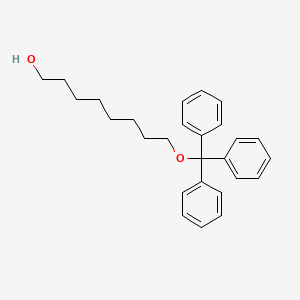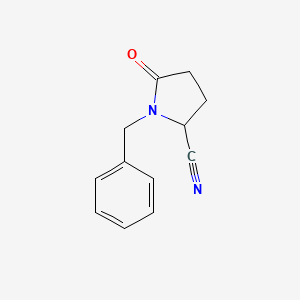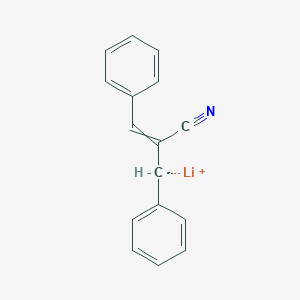
lithium;3-phenyl-2-(phenylmethyl)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;3-phenyl-2-(phenylmethyl)prop-2-enenitrile is an organolithium compound that features a nitrile group attached to a phenyl-substituted propene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium;3-phenyl-2-(phenylmethyl)prop-2-enenitrile typically involves the reaction of 3-phenyl-2-(phenylmethyl)prop-2-enenitrile with lithium metal. This reaction is usually carried out in an inert atmosphere to prevent the highly reactive lithium from reacting with moisture or oxygen. The reaction is often performed in a solvent such as tetrahydrofuran (THF) or diethyl ether, which helps to stabilize the organolithium compound formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated systems and controlled environments ensures the safety and efficiency of the production process. The purity of the final product is crucial for its applications in research and industry.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;3-phenyl-2-(phenylmethyl)prop-2-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the lithium compound under mild conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of new organolithium compounds.
Wissenschaftliche Forschungsanwendungen
Lithium;3-phenyl-2-(phenylmethyl)prop-2-enenitrile has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to form carbon-carbon bonds.
Medicine: Research into its use as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of lithium;3-phenyl-2-(phenylmethyl)prop-2-enenitrile involves the formation of a carbanion intermediate. The lithium atom donates electrons to the carbon atom, creating a highly nucleophilic species that can react with various electrophiles. This nucleophilic attack leads to the formation of new carbon-carbon or carbon-heteroatom bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium;3-phenylprop-2-enenitrile: Similar structure but lacks the phenylmethyl group.
Lithium;3-(phenylmethyl)prop-2-enenitrile: Similar structure but lacks the phenyl group on the propene backbone.
Uniqueness
Lithium;3-phenyl-2-(phenylmethyl)prop-2-enenitrile is unique due to the presence of both phenyl and phenylmethyl groups, which can influence its reactivity and stability. This makes it a valuable compound for specific synthetic applications where these structural features are advantageous .
Eigenschaften
CAS-Nummer |
50663-42-8 |
|---|---|
Molekularformel |
C16H12LiN |
Molekulargewicht |
225.2 g/mol |
IUPAC-Name |
lithium;3-phenyl-2-(phenylmethyl)prop-2-enenitrile |
InChI |
InChI=1S/C16H12N.Li/c17-13-16(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15;/h1-12H;/q-1;+1 |
InChI-Schlüssel |
XAOYSQDXMIGMRG-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].C1=CC=C(C=C1)[CH-]C(=CC2=CC=CC=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


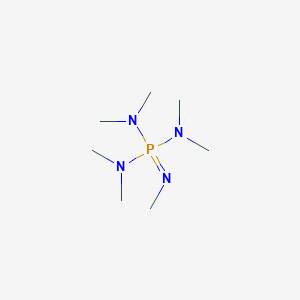
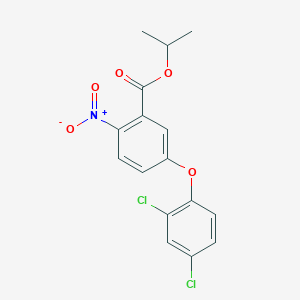

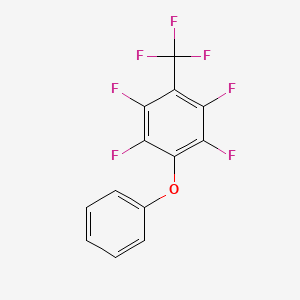
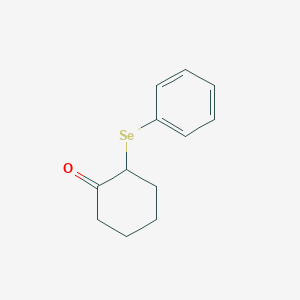
![Diethyl 3-(phenylsulfonyl)-3,6,7-triazatricyclo[3.2.1.02,4]octane-6,7-dicarboxylate](/img/structure/B14672435.png)
